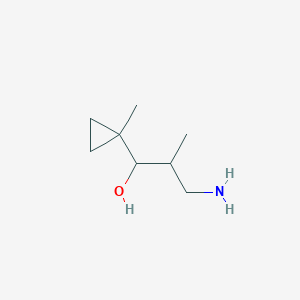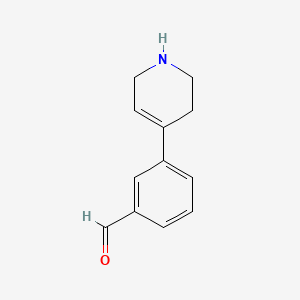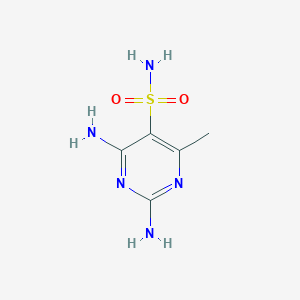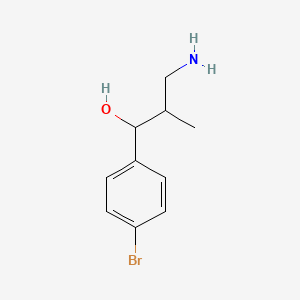
3-(3-Chloro-2-methylpropoxy)prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2-methylpropoxy)prop-1-ene is an organic compound with the molecular formula C₇H₁₃ClO It is a chlorinated ether with a propene backbone, characterized by the presence of a chloro group and a methyl group on the propoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylpropoxy)prop-1-ene typically involves the reaction of 3-chloro-2-methylpropyl alcohol with an appropriate alkylating agent under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the alkylating agent is usually an allyl halide. The reaction is conducted in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chloro group in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers. This reaction is often carried out in the presence of a base like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Alcohols, ethers.
Applications De Recherche Scientifique
3-(3-Chloro-2-methylpropoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-2-methylpropoxy)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The presence of the double bond in the propene backbone allows for addition reactions, particularly with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Chloro-2-methylpropene: Similar in structure but lacks the propoxy group.
3-Chloro-2-methyl-1-propene: A positional isomer with different reactivity.
3-Chloro-2-methylpropyl alcohol: The alcohol precursor used in the synthesis of 3-(3-Chloro-2-methylpropoxy)prop-1-ene.
Uniqueness: this compound is unique due to the presence of both a chloro group and a propoxy group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C7H13ClO |
|---|---|
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
1-chloro-2-methyl-3-prop-2-enoxypropane |
InChI |
InChI=1S/C7H13ClO/c1-3-4-9-6-7(2)5-8/h3,7H,1,4-6H2,2H3 |
Clé InChI |
RZWWBRSIKWGXPG-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


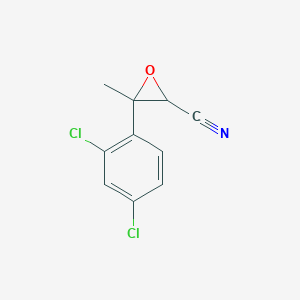



![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)
![({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13171740.png)
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)
